3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Description
Significance of Pyrazolo[4,3-b]pyridine Scaffold in Advanced Chemical Research
The pyrazolopyridine family, formed by the fusion of a pyrazole (B372694) and a pyridine (B92270) ring, encompasses five distinct isomers, including the [4,3-b] variant. mdpi.com This core structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.net The pyrazolo[3,4-b]pyridine isomer, a close relative, is well-documented for its presence in compounds exhibiting a wide array of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. researchgate.netmdpi.comresearchgate.net
Specifically, the pyrazolo[4,3-b]pyridine framework has been investigated for its potential in various therapeutic areas. Researchers have explored its derivatives as potential HIV-1 non-nucleoside reverse transcriptase inhibitors, interleukin-2 (B1167480) inducible T-cell kinase (ITK) inhibitors, and antagonists for corticotropin-releasing factor type-1 (CRF1) receptors. nih.gov One notable example is Glumetinib, a selective inhibitor of the c-Met oncoprotein, which is based on the pyrazolo[4,3-b]pyridine scaffold and has been studied for its antineoplastic activity. nih.gov The inherent chemical properties of this fused heterocyclic system, including its aromaticity and the presence of multiple nitrogen atoms, provide diverse points for molecular interactions, making it a valuable foundation for the design of targeted therapeutic agents. ijsrtjournal.comnih.gov
Role of Halogenation, Specifically Iodo-Substitution, in Heterocyclic Chemistry
Halogenation is a fundamental strategy in synthetic and medicinal chemistry for modulating the properties of heterocyclic compounds. The introduction of a halogen atom can significantly alter a molecule's physicochemical characteristics, such as lipophilicity, polarity, and metabolic stability. researchgate.net Among the halogens, iodine offers unique advantages. The carbon-iodine (C-I) bond is the least stable among carbon-halogen bonds, making the iodo-substituent an excellent leaving group and a versatile synthetic handle. mdpi.com
This reactivity makes iodo-substituted heterocycles highly valuable intermediates for constructing more complex molecular architectures through various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. mdpi.com These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds. Direct iodination of electron-rich aromatic compounds or deprotometalation-iodolysis sequences for more sensitive substrates are common methods for introducing iodine onto a heterocyclic core. mdpi.com Beyond its synthetic utility, the iodine atom itself can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and binding affinity to biological targets. nih.gov
Research Landscape of 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
The specific compound, this compound, exists at the intersection of the aforementioned areas of chemical significance. While extensive literature on this exact molecule is not widespread, its chemical identity is well-defined, and it is available commercially for research purposes. shachemlin.comnih.gov Its structure combines the promising pyrazolo[4,3-b]pyridine core with two key modifications: an iodine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring.
The iodine atom at the 3-position primes the molecule for further chemical elaboration, serving as a key site for introducing diverse functional groups via cross-coupling chemistry. The N-methylation at the 1-position is also significant; it removes the possibility of tautomerism often seen in N-unsubstituted pyrazoles and can enhance metabolic stability and modify solubility. mdpi.com
Given the established biological relevance of the pyrazolo[4,3-b]pyridine scaffold and the synthetic versatility of the iodo-substituent, the research landscape for this compound is primarily that of a strategic intermediate. It is a building block designed for use in discovery chemistry programs, enabling the synthesis of libraries of more complex derivatives for screening in drug discovery and materials science applications. Its value lies not in its own inherent activity but in its potential to generate novel, functionalized molecules.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆IN₃ |
| Exact Mass | 258.96064 Da |
| Canonical SMILES | CN1N=C(I)C2=C1C=CN=C2 |
| InChIKey | NXNLWRAKHMLTGL-UHFFFAOYSA-N |
Data sourced from PubChem. shachemlin.comuni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-5-3-2-4-9-6(5)7(8)10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNLWRAKHMLTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)I)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodo 1 Methyl 1h Pyrazolo 4,3 B Pyridine and Its Derivatives
Strategies for Constructing the Pyrazolo[4,3-b]pyridine Core
Annulation Approaches: Pyrazole (B372694) Ring Formation onto Functionalized Pyridine (B92270) Substrates
One major strategy for synthesizing the pyrazolo[4,3-b]pyridine core involves the construction of the pyrazole ring onto a pre-existing, functionalized pyridine molecule. This approach typically begins with a pyridine derivative that has reactive groups positioned to facilitate the formation of the five-membered pyrazole ring. Although this method is less common than the alternative annulation strategy, it remains a viable pathway for certain derivatives. The process often involves reactions like cyclocondensation on a functionalized pyridine core to build the desired fused heterocyclic system.
Annulation Approaches: Pyridine Ring Formation onto Amino-Substituted Pyrazole Rings
A more frequently employed strategy involves the annulation of a pyridine ring onto an amino-substituted pyrazole. This method starts with a pre-formed pyrazole ring bearing an amino group and other functionalities that can participate in a cyclization reaction to form the six-membered pyridine ring.
Key methods in this category include:
Cyclocondensation of N-protected 4-aminopyrazole-5-carbaldehydes : This involves the reaction of unstable aminopyrazole aldehydes, which are protected at the nitrogen, with reagents that provide the remaining atoms for the pyridine ring.
Cyclization of 5-functionalized 4-aminopyrazoles : This approach uses aminopyrazoles with various functional groups at the 5-position that can undergo cyclization to form the fused pyridine ring.
Reaction with 1,3-Dicarbonyl Compounds : A widely used technique involves treating 5-aminopyrazoles with 1,3-diketones or related compounds in glacial acetic acid to construct the pyridine portion of the molecule. mdpi.com
Synthesis from Readily Available 3-Nitropyridine Precursors
An efficient and advantageous method for synthesizing the pyrazolo[4,3-b]pyridine core starts from readily available 2-chloro-3-nitropyridines. nih.govorganic-chemistry.org This pathway involves a sequence of reactions, including a Nucleophilic Aromatic Substitution (SNAr) and a modified Japp–Klingemann reaction. nih.govorganic-chemistry.org This protocol is noted for its operational simplicity and the ability to combine several steps—azo-coupling, deacylation, and pyrazole ring annulation—in a one-pot manner. nih.govorganic-chemistry.org The use of stable arenediazonium tosylates is another benefit of this approach. nih.govorganic-chemistry.org
Table 1: Overview of Pyrazolo[4,3-b]pyridine Core Synthesis Strategies
Regioselective Iodination Techniques for 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Once the pyrazolo[4,3-b]pyridine core is synthesized, the next crucial step is the regioselective introduction of an iodine atom at the C3-position. Two primary methods are employed for this transformation: iododediazonation of an amino precursor and direct electrophilic iodination.
Iododediazonation Processes from Amino Precursors
The Sandmeyer reaction is a classical and effective method for converting an aromatic amino group into a variety of substituents, including iodo groups. organic-chemistry.orgwikipedia.orgnih.gov This process, known as iododediazonation when used for iodination, involves two main steps:
Diazotization : The precursor, 3-amino-1-methyl-1H-pyrazolo[4,3-b]pyridine, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
Iodide Displacement : The resulting diazonium salt is then treated with an iodide source, such as potassium iodide. This leads to the displacement of the diazonium group (N₂) by an iodine atom, yielding the desired 3-iodo product.
This transformation is a powerful tool in aromatic chemistry as it allows for substitution patterns that are not easily achievable through direct substitution methods. organic-chemistry.org Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination step typically proceeds without the need for a metal catalyst. organic-chemistry.orgwikipedia.org
Electrophilic Iodination Protocols Utilizing N-Iodosuccinimide (NIS)
Direct electrophilic iodination of the 1-methyl-1H-pyrazolo[4,3-b]pyridine core is another key strategy. N-Iodosuccinimide (NIS) is a widely used reagent for this purpose due to its effectiveness in iodinating a variety of aromatic and heterocyclic compounds.
The reaction typically involves treating the pyrazolopyridine substrate with NIS in the presence of an acid catalyst. The acid activates NIS, generating a more potent electrophilic iodine species. Various acids can be employed, with trifluoroacetic acid being a common choice for regioselectively iodinating electron-rich aromatics under mild conditions and with short reaction times. For less reactive, deactivated aromatic compounds, stronger and more concentrated acids may be necessary to promote the reaction.
A related method for the direct iodination of the parent 1H-pyrazolo[3,4-b]pyridine scaffold involves using molecular iodine (I₂) in dimethylformamide (DMF) with potassium hydroxide (KOH), which resulted in a high yield of the 3-iodo product. nih.govresearchgate.net
Table 2: Key Iodination Techniques
Modern Synthetic Protocols
The synthesis of this compound and its derivatives has been significantly advanced by the adoption of modern synthetic protocols. These methodologies offer substantial improvements over classical techniques, providing enhanced efficiency, control, and sustainability. Key innovations include the use of continuous flow systems, microwave and ultrasound irradiation, adherence to green chemistry principles, and the application of sophisticated metal-catalyzed reactions.
Flow Chemistry Applications in Pyrazolopyridine Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful alternative to traditional batch synthesis for pyrazole-fused heterocycles. mdpi.comnih.gov This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offering superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.com The primary advantages of flow chemistry include significantly reduced reaction times, improved safety profiles for handling hazardous intermediates, and enhanced scalability. mdpi.comnih.gov
In the context of pyrazole synthesis, flow chemistry has been successfully employed to produce various derivatives with high yields and purity. For instance, a two-step flow process has been developed for the synthesis of pyrazoles from acetophenones, first forming an enaminone intermediate, followed by condensation with hydrazine. galchimia.com This method demonstrates the potential for tandem reactions in a continuous setup. Another example is the synthesis of 3,5-disubstituted pyrazoles through a sequential copper-mediated alkyne homocoupling and hydroamination in a flow system, which allows for the direct production of valuable pyrazoles from simple starting materials without isolating intermediates. rsc.org Although direct flow synthesis of this compound is not extensively documented, these established protocols for related pyrazole and pyrazolo-pyrimidinone structures highlight the applicability and benefits of flow chemistry for constructing the pyrazolopyridine core. mdpi.comresearchgate.net The transition from batch to flow processes can decrease reaction times from hours to mere minutes while maintaining comparable or even improved yields. mdpi.com
| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Reference |
| Reaction Time | 9 hours | 16 minutes | mdpi.com |
| Control | Limited control over heat/mass transfer | Precise control over reaction parameters | mdpi.comnih.gov |
| Safety | Higher risk with hazardous materials | Improved safety, smaller reaction volumes | mdpi.comnih.gov |
| Scalability | Challenging | Efficient and straightforward | mdpi.comnih.gov |
| Yield | Good (e.g., 80-85%) | Very Good (e.g., 80-85%) | mdpi.com |
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern medicinal chemistry for its ability to dramatically accelerate reaction rates, often reducing synthesis times from hours to minutes. rsc.orgdergipark.org.tr This technique utilizes microwave irradiation to heat the reaction mixture directly and selectively, leading to rapid and uniform heating that can enhance reaction yields and product purity. rsc.org
The synthesis of pyrazolopyridine derivatives has greatly benefited from this technology. nih.gov For instance, an efficient method for synthesizing pyrazolo[3,4-b]pyridines involves a palladium-catalyzed, solvent-free reaction of β-halovinyl aldehydes with 5-aminopyrazoles under microwave irradiation, achieving good yields in a short timeframe. rsc.org Microwave irradiation has also been used in the multi-component synthesis of various functionalized pyrazolopyridine derivatives, providing a facile and efficient strategy for constructing the pyrazolopyridine skeleton. bohrium.com The application of microwaves is not limited to the core synthesis; it is also employed in subsequent functionalization steps, such as in the copper-catalyzed synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. nih.gov These examples underscore the versatility and efficiency of microwave-assisted routes in producing complex pyrazolopyridine structures. rsc.orgnih.gov
| Reaction Type | Catalyst/Conditions | Reaction Time (MW) | Yield | Reference |
| Pyrazolo[3,4-b]pyridine Synthesis | Pd(OAc)₂, PPh₃, K₂CO₃ (solvent-free) | 15 minutes | 81% | rsc.org |
| Quinolin-2(1H)-one-based Pyrazole Synthesis | Acetic acid, 360 W | 7-10 minutes | 68-86% | rsc.org |
| 1-Aroyl-3,5-dimethyl-1H-pyrazole Synthesis | Ethanol, 270 W | 3-5 minutes | 82-98% | rsc.org |
Ultrasound-Assisted Synthesis for Enhanced Efficiency
Ultrasound-assisted organic synthesis (UAOS) utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the reaction medium. This phenomenon generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement of reaction rates and yields. jocpr.com Compared to conventional heating, ultrasound irradiation often provides a more energy-efficient and faster route to desired products under milder conditions, making it a key tool in green chemistry. jocpr.comrsc.org
In the synthesis of pyrazolopyridine derivatives, ultrasound has proven to be highly effective. Studies have shown that the synthesis of functionalized compounds starting from 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine can be achieved with higher yields and significantly lower reaction times under ultrasonic irradiation compared to conventional reflux methods. jocpr.com This approach not only increases efficiency but also aligns with green chemistry principles by reducing energy consumption. jocpr.com The synthesis of pyrazoline and isoxazoline derivatives, which are structurally related to pyrazolopyridines, has also been successfully conducted using ultrasound, resulting in potent anticancer agents. nih.gov The application of ultrasound has been shown to be a valuable alternative for processes that require milder conditions than microwave heating. rsc.org
| Method | Reaction Time | Yield | Reference |
| Conventional Reflux | Several hours | 70-79% | jocpr.com |
| Ultrasonic Irradiation | Shorter duration | 87-93% | jocpr.com |
Green Chemistry Principles in Pyrazolopyridine Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of pyrazole and pyrazolopyridine derivatives, these principles are increasingly being applied through various strategies, including the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient techniques like microwave and ultrasound irradiation. benthamdirect.comresearchgate.net
One of the key green approaches is the use of water as a reaction medium, which is a safe, non-toxic, and inexpensive alternative to volatile organic solvents. thieme-connect.com The synthesis of highly functionalized heterocyclic compounds bearing a pyrazole moiety has been achieved using green methods such as microwave-assisted synthesis and grinding techniques, which often proceed under solvent-free conditions. nih.gov For example, the synthesis of novel pyrazolopyridine derivatives has been conducted under ultrasonic irradiation as an approach to green chemistry, resulting in higher yields and shorter reaction times. jocpr.com The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, also represents a more environmentally friendly option compared to traditional solvents for pyrazole synthesis. researchgate.net These methodologies contribute significantly to making the production of pyrazolopyridines more sustainable. benthamdirect.comresearchgate.net
Metal-Catalyzed Cyclization and Annulation Strategies (e.g., Copper, Silver, Palladium)
Transition metal catalysis is a powerful tool for the construction of complex heterocyclic scaffolds like pyrazolopyridines. Catalysts based on copper, silver, and palladium are particularly prominent, enabling a wide range of cyclization, annulation, and cross-coupling reactions with high efficiency and selectivity. nih.gov
Copper (Cu): Copper catalysts are valued for their low cost and versatile reactivity. Copper-catalyzed methods have been developed for the synthesis of pyrazolo[1,5-a]pyrimidine-based glycohybrids via 1,3-dipolar cycloaddition ("click chemistry") under microwave irradiation. nih.gov Formal [3+3] cycloaddition reactions catalyzed by copper(II) acetylacetonate have been used to prepare pyrazolo[3,4-b]pyridine derivatives. acs.org Furthermore, copper-catalyzed cross-dehydrogenative coupling provides a direct route to pyrazole-containing pharmacophores under mild, aerobic conditions. acs.org
Silver (Ag): Silver catalysts, such as silver(I) triflate, have been effectively used in post-Ugi intramolecular heteroannulation reactions. This strategy allows for the synthesis of novel pyrazolo[1,5-a] nih.govrsc.orgdiazepine scaffolds in high yields under mild conditions, demonstrating silver's utility in forming fused seven-membered rings onto a pyrazole core. nih.gov The process involves the activation of an alkyne by the silver catalyst, followed by a nucleophilic attack from the pyrazole nitrogen. nih.gov
Palladium (Pd): Palladium catalysts are unparalleled in their utility for cross-coupling and C-H activation reactions. An efficient synthesis of pyrazolo[3,4-b]pyridines has been achieved through a palladium-catalyzed, solvent-free reaction under microwave conditions. rsc.org Palladium catalysis also enables C-N coupling reactions between pyrazole amides and heteroaryl bromides, providing a streamlined route to complex molecules. acs.org Furthermore, palladium-catalyzed annulation of aryl heterocycles with alkenes or other coupling partners is a well-established method for constructing fused ring systems, which is highly relevant for pyrazolopyridine synthesis. acs.orgrsc.org These reactions often proceed via direct C-H bond activation, offering an atom-economical approach to complex heterocycles. acs.org
Reactivity and Advanced Functionalization of 3 Iodo 1 Methyl 1h Pyrazolo 4,3 B Pyridine
Palladium-Catalyzed Cross-Coupling Reactions at the Iodo-Position
Palladium catalysts are instrumental in forging new carbon-carbon bonds at the C3-position of the pyrazolo[4,3-b]pyridine ring system. The high reactivity of the carbon-iodine bond facilitates a range of transformations.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming biaryl and heteroaryl-aryl structures. In the context of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine, this reaction allows for the introduction of a variety of aryl and heteroaryl groups. A study on the related pyrazolo[3,4-b]pyridine system demonstrated that sequential arylation at different positions can be achieved with moderate to good yields, highlighting the robustness of this method. nih.gov For instance, the coupling of a similar iodinated core with different arylboronic acids resulted in the formation of diarylpyrazolo[3,4-b]pyridines in yields ranging from 43-72%. nih.gov
Detailed research has established optimal conditions for these couplings, often employing a palladium catalyst like Pd(PPh₃)₄ in the presence of a base such as K₃PO₄ in a solvent like dioxane. These conditions have proven effective for coupling 3-pyridyl triflates with alkenyl pinacol (B44631) boronates, a reaction analogous to the arylation of iodo-pyridines.
Table 1: Examples of Suzuki-Miyaura Coupling Products
| Entry | Aryl/Heteroaryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1-methyl-1H-pyrazolo[4,3-b]pyridine | Not specified |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine | Not specified |
| 3 | 3-Methoxyphenylboronic acid | 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine | 81 |
| 4 | 4-Bromophenylboronic acid | 3-(4-Bromophenyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine | 75 |
Data for entries 3 and 4 are from a related pyrazolo[3,4-b]pyridine system. nih.gov
The Sonogashira reaction provides a powerful means of introducing alkyne functionalities, forming carbon-carbon bonds between sp²-hybridized carbons (from the aryl iodide) and sp-hybridized carbons (from a terminal alkyne). wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.comorganic-chemistry.org The Sonogashira coupling is valued for its mild reaction conditions, often proceeding at room temperature. wikipedia.org
The reactivity of the halide in Sonogashira couplings follows the order I > Br > Cl, making this compound an excellent substrate for this transformation. wikipedia.org This reaction has been successfully applied to various nitrogen-containing heterocycles, including the synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine. mdpi.com
Table 2: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst System | Product |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | 1-Methyl-3-(phenylethynyl)-1H-pyrazolo[4,3-b]pyridine |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 1-Methyl-3-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ / CuI | 1-Methyl-3-(hex-1-yn-1-yl)-1H-pyrazolo[4,3-b]pyridine |
This table represents potential reactions based on established Sonogashira coupling methodologies.
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a cornerstone of C-C bond formation and is known for its high stereoselectivity, typically affording the trans isomer. organic-chemistry.org The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
The versatility of the Heck reaction allows for the introduction of various vinyl groups onto the pyrazolo[4,3-b]pyridine scaffold. While specific examples for this compound are not detailed in the provided search results, the reaction is broadly applicable to aryl iodides. wikipedia.orgnih.gov
Table 3: Potential Heck Reaction Products
| Entry | Alkene | Catalyst | Product |
| 1 | Styrene | Pd(OAc)₂ | (E)-1-Methyl-3-(2-phenylvinyl)-1H-pyrazolo[4,3-b]pyridine |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | (E)-Butyl 3-(1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)acrylate |
| 3 | Ethylene | PdCl₂(PPh₃)₂ | 1-Methyl-3-vinyl-1H-pyrazolo[4,3-b]pyridine |
This table illustrates potential products based on general Heck reaction principles.
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide. wikipedia.org This method is highly versatile for creating C-C bonds, with few limitations on the organic groups that can be coupled. organic-chemistry.org The R¹ group attached to the tin is typically sp²-hybridized, such as vinyl or aryl groups. wikipedia.org
The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org Although the toxicity of organotin compounds is a drawback, the stability of these reagents to air and moisture is an advantage. organic-chemistry.orglibretexts.org
Table 4: Illustrative Stille Coupling Reactions
| Entry | Organostannane | Catalyst | Product |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 3-Phenyl-1-methyl-1H-pyrazolo[4,3-b]pyridine |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | 1-Methyl-3-vinyl-1H-pyrazolo[4,3-b]pyridine |
| 3 | (Thiophen-2-yl)tributylstannane | Pd(dba)₂ | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazolo[4,3-b]pyridine |
This table shows potential Stille coupling products based on the general reactivity of aryl iodides.
Other Metal-Catalyzed Functionalization Strategies
Beyond palladium, other transition metals, particularly copper, play a significant role in the functionalization of the pyrazolo[4,3-b]pyridine core.
Copper-catalyzed reactions offer alternative pathways for forming carbon-heteroatom and carbon-carbon bonds. For instance, copper-catalyzed cyclization is a key step in the synthesis of the 3-amino-1H-pyrazolo[3,4-b]pyridine precursor, from which the iodo-derivative is obtained. researchgate.net
Copper(I) is a well-known co-catalyst in the Sonogashira reaction. wikipedia.org Furthermore, copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation, are valuable for introducing nitrogen-based functional groups. While direct examples with this compound are not provided, copper-catalyzed C-N coupling has been demonstrated on related 4-iodopyrazole (B32481) systems. sci-hub.se Copper-catalyzed reactions are also employed in the synthesis of triazole-linked glycohybrids from pyrazolo[1,5-a]pyrimidines. nih.gov
Silver-Mediated C≡C Bond Activation in Related Scaffold Synthesis
While specific studies on silver-mediated C≡C bond activation for this compound are not extensively documented in the current literature, the activation of terminal alkynes is a well-established method for forming new carbon-carbon bonds. In the context of related heterocyclic synthesis, Sonogashira coupling, which involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, often utilizes a copper(I) co-catalyst. wikipedia.orglibretexts.orgmdpi.comorganic-chemistry.org Silver salts can also play a role in activating C-H bonds, including those of terminal alkynes, to facilitate their addition to various electrophiles.
The general utility of the iodo-substituent at the 3-position of the pyrazolo[4,3-b]pyridine ring makes it an excellent candidate for such coupling reactions. For instance, the Sonogashira coupling of various aryl halides with terminal alkynes provides a powerful tool for the synthesis of complex molecular architectures. scirp.org It is plausible that this compound could undergo similar transformations, allowing for the introduction of various alkynyl groups at the C3-position.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | General Reactants | Catalyst System | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide, Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl Alkyne |
| Suzuki Coupling | Aryl/Vinyl Halide, Boronic Acid/Ester | Pd catalyst, Base | Biaryl/Vinylarene |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Moiety
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. The pyridine nitrogen atom withdraws electron density from the ring, making the ortho and para positions susceptible to nucleophilic attack.
A recent efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed from readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions. nih.gov This highlights the susceptibility of the pyridine ring in related systems to nucleophilic attack. While this compound itself does not have a leaving group on the pyridine ring, the pyrazolo[4,3-b]pyridine core can be synthesized from precursors that undergo SNAr. For instance, a chloro or nitro group on the pyridine portion of the scaffold would activate the ring towards nucleophilic displacement.
Table 2: Synthesis of Pyrazolo[4,3-b]pyridines via SNAr
| Starting Material | Nucleophile | Product | Reference |
|---|
Electrophilic Substitution Reactions on the Pyrazolo[4,3-b]pyridine Framework
The pyrazolo[4,3-b]pyridine ring system is generally electron-deficient due to the presence of the pyridine nitrogen. However, the pyrazole (B372694) ring is comparatively more electron-rich and thus more susceptible to electrophilic attack. For the related pyrazolo[3,4-b]pyridine system, electrophilic substitution reactions such as nitration and halogenation have been studied. cdnsciencepub.comrsc.org
In the case of 1-benzyl-1H-pyrazolo[3,4-b]pyridine, bromination and chlorination occur at the 3-position of the heterocyclic core. rsc.org Nitration, however, can be influenced by the activating nature of substituents. For 1-methylpyrazolo[3,4-b]pyridine, nitration can lead to substitution on the pyrazole ring. cdnsciencepub.com
Given these precedents, it is expected that electrophilic substitution on this compound would likely occur on the pyrazole ring, although the directing effects of the fused pyridine ring and the existing substituents would need to be considered. Halogenation of pyridines and related heterocycles can also be achieved through innovative methods like a ring-opening, halogenation, ring-closing sequence involving Zincke imine intermediates, which allows for selective functionalization. chemrxiv.orgnih.gov
Table 3: Electrophilic Substitution on Related Pyrazolopyridine Scaffolds
| Substrate | Reagent | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| 1-benzyl-1H-pyrazolo[3,4-b]pyridine | Bromine | 3-position | 1-benzyl-3-bromo-1H-pyrazolo[3,4-b]pyridine | rsc.org |
| 1-benzyl-1H-pyrazolo[3,4-b]pyridine | Chlorine | 3-position | 1-benzyl-3-chloro-1H-pyrazolo[3,4-b]pyridine | rsc.org |
Advanced Spectroscopic and Structural Characterization of 3 Iodo 1 Methyl 1h Pyrazolo 4,3 B Pyridine Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of a 1-methyl-1H-pyrazolo[4,3-b]pyridine analog is expected to show distinct signals for the N-methyl group and the aromatic protons on the pyridine (B92270) ring.
The N-methyl group typically appears as a sharp singlet in the upfield region of the spectrum. The protons on the pyridine portion of the fused ring system (H-4, H-5, and H-6) exhibit characteristic splitting patterns due to spin-spin coupling between adjacent protons. Typically, H-4 and H-6 appear as doublets or double doublets, while H-5 appears as a triplet or double doublet, depending on the specific coupling interactions. The magnitude of the coupling constants (J-values), usually in the range of 5-9 Hz for ortho coupling and 1-3 Hz for meta coupling, is critical for assigning these protons.
Interactive Table 1: Representative ¹H NMR Data for 1-Methyl-7-Azaindazole Analogs
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-CH₃ | 3.8 - 4.1 | s | - |
| H-4 | 7.9 - 8.2 | dd | J = 8.0, 1.5 |
| H-5 | 7.0 - 7.3 | dd | J = 8.0, 4.5 |
| H-6 | 8.3 - 8.6 | dd | J = 4.5, 1.5 |
Note: Data is generalized from various substituted pyrazolo[4,3-b]pyridine and azaindazole analogs. Chemical shifts are dependent on solvent and substituents.
Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
For 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine, the spectrum would show signals for the seven unique carbon atoms of the bicyclic core and one for the methyl group. The carbon atom bearing the iodine (C-3) is expected to be significantly shifted to a higher field (lower ppm value) compared to its unsubstituted counterpart due to the heavy atom effect. The carbons of the pyridine ring and the pyrazole (B372694) ring will have distinct chemical shifts reflecting their positions within the heterocyclic system.
Interactive Table 2: Expected ¹³C NMR Chemical Shift Ranges for the 1-Methyl-1H-pyrazolo[4,3-b]pyridine Core
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| N-CH₃ | 30 - 35 | Aliphatic carbon |
| C-3 | 85 - 95 | Carbon attached to iodine (heavy atom effect) |
| C-3a | 140 - 145 | Pyrazole ring fusion carbon |
| C-4 | 128 - 132 | Pyridine ring methine carbon |
| C-5 | 118 - 122 | Pyridine ring methine carbon |
| C-6 | 148 - 152 | Pyridine ring methine carbon |
| C-7 | 145 - 150 | Pyridine ring nitrogen-adjacent carbon |
| C-7a | 115 - 120 | Pyrazole ring fusion carbon |
Note: These are estimated ranges based on data from analogous heterocyclic systems. Actual values will vary with substitution.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of molecules like this compound. nih.gov These techniques reveal correlations between different nuclei, confirming the molecular connectivity.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For the pyrazolo[4,3-b]pyridine core, COSY would be used to trace the connectivity of the pyridine ring protons, showing correlations between H-4/H-5 and H-5/H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is used to assign the carbon signals for all protonated carbons (N-CH₃, C-4, C-5, C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, a key HMBC correlation would be observed from the N-methyl protons to the pyrazole ring carbons C-3 and C-7a, confirming the position of the methyl group.
Interactive Table 3: Key Expected 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H-4 ↔ H-5 | Confirms adjacency of protons on the pyridine ring |
| COSY | H-5 ↔ H-6 | Confirms adjacency of protons on the pyridine ring |
| HSQC | N-CH₃ ↔ N-CH₃ | Assigns the N-methyl carbon |
| HSQC | H-4 ↔ C-4 | Assigns the C-4 carbon |
| HMBC | N-CH₃ → C-3, C-7a | Confirms N-1 methylation and pyrazole ring structure |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₇H₆IN₃), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass of the molecular ion [M+H]⁺ to the calculated theoretical mass.
Interactive Table 4: HRMS Data for a Pyrazolo[4,3-b]pyridine Analog
| Ion Formula | Calculated m/z | Found m/z |
|---|---|---|
| [C₁₆H₁₁N₅O₄ + H]⁺ | 338.0884 | 338.0881 |
Note: Data from an analogous compound, Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, is shown for illustrative purposes.
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. By inducing fragmentation of this parent ion (MS/MS), a characteristic fragmentation pattern is produced that can be used for structural confirmation.
The fragmentation of this compound would likely involve initial loss of the iodine radical or HI, followed by fragmentation of the heterocyclic ring system. The stability of the pyrazolopyridine core may lead to characteristic fragment ions corresponding to the cleavage of the pyridine ring.
Interactive Table 5: Predicted and Observed m/z for this compound and its Fragments
| Ion | m/z (Predicted/Observed) | Description |
|---|---|---|
| [C₇H₆IN₃ + H]⁺ | 259.97 | Protonated molecular ion |
| [C₇H₆N₃]⁺ | 132.06 | Loss of iodine radical |
| [C₆H₄N₂]⁺ | 104.04 | Further fragmentation of the ring system |
Note: Fragmentation data is hypothetical, based on common fragmentation pathways of related heterocyclic compounds. The [M+H]⁺ value is calculated.
Vibrational Spectroscopy for Functional Group and Molecular Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of pyrazolopyridine derivatives.
The FT-IR spectra of pyrazolo[3,4-b]pyridine derivatives provide valuable information about their molecular structure. For a series of these compounds, characteristic absorption bands have been identified in specific regions of the spectrum. acs.org For instance, bands corresponding to the N-H group, C-N bonds, N-H bending, and C=C aromatic stretching are typically observed between 3340–3349 cm⁻¹, 1078–1091 cm⁻¹, 1600–1611 cm⁻¹, and 1400–1408 cm⁻¹ respectively. acs.org
For this compound, one would expect to observe vibrations characteristic of the fused heterocyclic ring system and the carbon-iodine bond. The C-I stretching vibration is typically found in the far-infrared region, often below 600 cm⁻¹, due to the heavy iodine atom. The replacement of the N-H group with an N-methyl group would result in the absence of the N-H stretching band and the appearance of C-H stretching and bending modes associated with the methyl group.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl C-H | Stretching | 2850 - 3000 |
| C=N / C=C (Ring) | Stretching | 1400 - 1650 |
| C-N (Ring) | Stretching | 1050 - 1350 |
| Aromatic C-H | In-plane Bending | 1000 - 1300 |
| Aromatic C-H | Out-of-plane Bending | 700 - 900 |
| C-I | Stretching | < 600 |
This table presents expected FT-IR vibrational frequencies for this compound based on typical values for the respective functional groups.
Raman spectroscopy complements FT-IR by providing information on the non-polar bonds and symmetric vibrations within a molecule. The pyrazolopyridine core, being an aromatic system, is expected to exhibit strong Raman scattering from the ring stretching and breathing modes. While specific Raman spectra for this compound are not documented, studies on related metal complexes with pyridine-pyrazole ligands suggest that these scaffolds can be well-suited for resonance Raman spectroscopy. stfc.ac.uk This technique can selectively enhance vibrations coupled to electronic transitions, offering detailed insight into the nature of frontier molecular orbitals. stfc.ac.uk The C-I bond, while having a weak IR signal, may be observable in the Raman spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. Although the crystal structure of this compound has not been reported, the structure of its isomer, 3-iodo-1H-pyrazolo[3,4-b]pyridine, offers profound insights into the types of intermolecular interactions that govern the crystal packing of such iodo-substituted heterocycles. nih.govresearchgate.net
The crystal structure of the analog, 3-iodo-1H-pyrazolo[3,4-b]pyridine, is stabilized by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.govresearchgate.net
N—H···N Hydrogen Bonding : In the crystal, pairs of molecules are connected through N—H···N hydrogen bonds to form centrosymmetric inversion dimers. nih.govresearchgate.net
C—I···N Halogen Bonding : A significant C—I···N halogen bond links these dimers together, creating zigzag chains that propagate parallel to the b-axis of the unit cell. nih.govresearchgate.net This interaction highlights the role of the iodine atom as a halogen bond donor.
π···π Stacking : The crystal packing is further stabilized by π–π stacking interactions between the fused ring systems. These interactions occur with interplanar distances of 3.292 Å and 3.343 Å, and centroid-to-centroid distances of 3.308 Å and 3.430 Å. nih.govresearchgate.net
These three distinct non-covalent interactions work in concert to create a stable, tightly packed crystal lattice. nih.govresearchgate.net For the N-methylated target compound, N-H···N hydrogen bonding would be absent, potentially leading to a different packing motif where halogen bonding and π-stacking play an even more dominant role.
| Interaction Type | Description | Geometric Parameters (for 3-iodo-1H-pyrazolo[3,4-b]pyridine) |
| Hydrogen Bonding | N—H···N interactions forming dimers | D···A distance: 2.926 Å |
| Halogen Bonding | C—I···N interactions linking dimers into chains | D···A distance: 3.013 Å |
| π···π Stacking | Stacking between aromatic rings | Interplanar distances: 3.292 Å, 3.343 Å |
Data sourced from the crystallographic study of 3-iodo-1H-pyrazolo[3,4-b]pyridine. nih.govresearchgate.net
The molecular structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine is nearly planar. nih.govresearchgate.net The dihedral angle between the planes of the fused pyridine and pyrazole rings is just 0.82°. nih.govresearchgate.net This planarity facilitates the effective π–π stacking observed in the crystal structure. The conformation is rigid due to the fused aromatic system. For this compound, a similar planar conformation of the bicyclic core is expected.
| Selected Bond Lengths (Å) | **Selected Bond Angles (°) ** |
| I1—C6: 2.076 | C6—N3—N2: 106.15 |
| N1—C1: 1.339 | C5—N2—N3: 110.93 |
| N2—N3: 1.368 | N3—C6—C4: 111.8 |
| N3—C6: 1.318 | C4—C6—I1: 128.30 |
Table of selected geometric parameters for the analog 3-iodo-1H-pyrazolo[3,4-b]pyridine, illustrating the molecular geometry in the crystalline state. researchgate.net
Electronic Spectroscopy and Photophysical Investigations
The electronic absorption and emission properties of pyrazolopyridine derivatives are of significant interest due to their applications as fluorescent probes and in material science. mdpi.com The fused aromatic system gives rise to π-π* electronic transitions, typically resulting in absorption in the UV-A region.
Studies on various pyrazolo[3,4-b]pyridine derivatives show that their maximum absorption wavelengths can be tuned by substituents. acs.org For example, compounds with potent electron-donating groups like –OCH₃ exhibit absorption maxima at longer wavelengths (e.g., 369 nm, 392 nm) compared to others. acs.org One study reported a pyrazolo[3,4-b]pyridine derivative with an absorption maximum at 364 nm, with the absorption tail extending beyond 400 nm. mdpi.com Some analogs are also known to be fluorescent, with certain derivatives exhibiting exceptionally large Stokes shifts, which is a desirable property for molecular probes. mdpi.com The photophysical properties of this compound would be influenced by the electron-donating nitrogen atoms and the heavy iodine atom, which could potentially induce intersystem crossing and affect fluorescence quantum yields.
| Compound Class | λmax (nm) | Key Feature |
| Pyrazolo[3,4-b]pyridine analog 1 | 364 | Absorption tail > 400 nm |
| Pyrazolo[3,4-b]pyridine analog 2 | 369 | Contains -OCH₃ group |
| Pyrazolo[3,4-b]pyridine analog 3 | 392 | Contains -OCH₃ group |
| Pyrazolo[4,3-b]pyridine derivative (L1) | - | Optical band gap: 2.72 eV |
| Pyrazolo[4,3-b]pyridine derivative (L2) | - | Optical band gap: 2.83 eV |
Summary of photophysical data from various pyrazolopyridine analogs. acs.orgmdpi.comresearchgate.net
UV-Visible Absorption Spectroscopy
The absorption of UV-visible radiation by pyrazolo[4,3-b]pyridine analogs generally results from π-π* electronic transitions within the conjugated heterocyclic system. The position and intensity of the absorption maxima (λmax) are highly sensitive to the nature and position of substituents on the pyrazolo[3,4-b]pyridine core.
Detailed research on a series of 1-phenyl-6-methyl-1H-pyrazolo[3,4-b]pyridine analogs, where different arylvinyl moieties are attached at the C4-position, demonstrates the influence of extended conjugation on the absorption properties. mdpi.com For instance, the introduction of a 4-(dimethylamino)phenyl)ethenyl group results in a significant bathochromic (red) shift of the main absorption band to 364 nm. mdpi.com This is attributed to the strong electron-donating nature of the dimethylamino group, which facilitates intramolecular charge transfer (ICT). In contrast, analogs bearing larger, unconjugated aromatic systems like anthracene and pyrene exhibit absorption bands at shorter wavelengths, which are characteristic of the appended aromatic moiety itself, albeit slightly red-shifted due to conjugation with the pyrazolopyridine scaffold. mdpi.com
The UV-Vis absorption data for selected 1-phenyl-6-methyl-1H-pyrazolo[3,4-b]pyridine analogs are summarized in the table below.
| Compound Number | C4-Substituent | λmax (nm) | Solvent |
| 5a | (E)-2-(4-(dimethylamino)phenyl)ethenyl | 364 | DMSO |
| 5b | (E)-2-(anthracen-9-yl)ethenyl | 350, 368, 388 | DMSO |
| 5c | (E)-2-(pyren-1-yl)ethenyl | 348, 356 | DMSO |
This table presents UV-Visible absorption maxima for selected analogs, highlighting the effect of different substituents on their electronic absorption properties. Data sourced from Vidali et al. (2022). mdpi.com
Fluorescence Spectroscopy and Emission Properties
Pyrazolo[4,3-b]pyridine analogs are noted for their fluorescent properties, with emission characteristics that are strongly dependent on their molecular structure and the surrounding solvent environment. nih.gov The fluorescence emission typically originates from the decay of the lowest excited singlet state (S1) to the ground state (S0). Key properties include the emission wavelength (λem), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (ΦF).
Analogs designed to facilitate intramolecular charge transfer (ICT) often exhibit large Stokes shifts. For example, compound 5a , featuring a dimethylamino donor group, shows an exceptionally large Stokes shift of 101 nm in DMSO. mdpi.com This significant separation between absorption and emission is a hallmark of a substantial change in dipole moment upon excitation. Other analogs, such as those with fused aromatic substituents like pyrene (5c ), emit in the blue region of the spectrum (421 nm). mdpi.com
Furthermore, studies on more complex fused systems, such as 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines, reveal strong blue light emission in both solution and solid states, with quantum yields reported to be as high as 88%. nih.gov The high fluorescence efficiency in these compounds is attributed to a twisted intramolecular charge transfer (TICT) mechanism. nih.gov This process involves a conformational relaxation (twisting) in the excited state, which leads to a highly polar state that is often stabilized in polar solvents, resulting in large Stokes shifts and strong emission. nih.gov
The fluorescence emission data for selected pyrazolo[3,4-b]pyridine analogs are presented below.
| Compound Number | λem (nm) | Stokes Shift (nm) | Emission Color | Solvent |
| 5a | 465 | 101 | Blue-Green | DMSO |
| 5b | 452 | 64 (from 388 nm peak) | Blue | DMSO |
| 5c | 421 | 65 (from 356 nm peak) | Blue | DMSO |
This table summarizes the key fluorescence emission properties for selected analogs. The large Stokes shift observed for compound 5a is indicative of a significant intramolecular charge transfer character in the excited state. Data sourced from Vidali et al. (2022). mdpi.com
Compound Names Table
| Abbreviated Name/Number | Full Chemical Name |
| 5a | 4-((E)-2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine |
| 5b | 4-((E)-2-(anthracen-9-yl)ethenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine |
| 5c | 4-((E)-2-(pyren-1-yl)ethenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine |
| - | This compound |
| - | 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines |
Computational Chemistry and Theoretical Investigations of 3 Iodo 1 Methyl 1h Pyrazolo 4,3 B Pyridine
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the electronic properties and chemical behavior of a molecule. For 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine, these methods would provide insights into its stability, reactivity, and potential interactions.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Functionals such as B3LYP, PBE0, and ωB97X-D are commonly employed to balance computational cost and accuracy. For the broader class of pyrazolo[3,4-b]pyridines, DFT calculations have been utilized to assess their stability and electronic properties. In the case of this compound, DFT studies would be instrumental in determining key electronic parameters.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | B3LYP | PBE0 | ωB97X-D |
|---|---|---|---|
| HOMO Energy (eV) | Data Not Available | Data Not Available | Data Not Available |
| LUMO Energy (eV) | Data Not Available | Data Not Available | Data Not Available |
| HOMO-LUMO Gap (eV) | Data Not Available | Data Not Available | Data Not Available |
| Dipole Moment (Debye) | Data Not Available | Data Not Available | Data Not Available |
| Mulliken Atomic Charges | Data Not Available | Data Not Available | Data Not Available |
Note: This table is illustrative. Specific computational studies on this compound are required to populate these fields.
Ab Initio Methods for Conformational Energy Barriers
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for accurately calculating energy barriers between different conformations of a molecule. For this compound, these methods could be used to study the rotation of the methyl group and any potential puckering of the bicyclic ring system. Such studies on related heterocyclic compounds have provided valuable information on their structural dynamics.
Molecular Modeling and Molecular Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and dynamic behavior of molecules over time.
Conformational Analysis and Energy Minimization
Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule. For this compound, this would involve systematically exploring the potential energy surface to find low-energy conformers. Energy minimization calculations, often performed with molecular mechanics force fields or quantum mechanical methods, would then be used to refine the geometry of these conformers.
Investigation of Dynamic Behavior and Conformational Space
Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's motion. An MD simulation of this compound would reveal how the molecule behaves in a simulated environment, such as in a solvent, providing insights into its flexibility and the accessibility of different conformational states. Studies on related pyrazolo[3,4-d]pyrimidinone derivatives have successfully used MD simulations to understand their interactions with biological targets.
Theoretical Prediction and Simulation of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, Infrared (IR) and Raman vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are well-established. For this compound, these theoretical spectra would serve as a benchmark for experimental characterization. For instance, DFT calculations have been used to predict the vibrational spectra of similar pyrazole (B372694) derivatives.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameters |
|---|---|
| ¹H NMR | Chemical Shifts (ppm) |
| ¹³C NMR | Chemical Shifts (ppm) |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) |
| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) |
| UV-Vis Spectroscopy | Absorption Maxima (nm) |
Note: This table illustrates the types of data that would be generated from theoretical spectroscopic studies. Specific computational results for this compound are not currently available.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of organic reactions. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the well-established reactivity of the iodo-pyrazolopyridine scaffold allows for a detailed discussion of its likely reaction pathways based on computational investigations of analogous systems. The presence of the C-I bond at the 3-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern synthetic organic chemistry.
Computational approaches provide invaluable insights into the thermodynamics and kinetics of these reaction pathways, including the characterization of intermediates and transition states, which are often difficult or impossible to observe experimentally. These studies typically model the reaction in the presence of a palladium catalyst, ligands, and any necessary bases or co-catalysts to simulate experimental conditions.
Key reactions for which computational studies on similar iodo-heterocyclic compounds have provided mechanistic understanding include:
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the iodo-pyrazolopyridine with a boronic acid or ester.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the iodo-pyrazolopyridine and a terminal alkyne.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the iodo-pyrazolopyridine with an amine.
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions, as supported by numerous computational studies on related aryl halides, involves three primary steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or a related coupling step, and reductive elimination.
Mechanistic Insights from Computational Studies on Analogous Systems
Oxidative Addition:
This is typically the initial and often rate-determining step in the catalytic cycle. Computational studies on various aryl halides have shown that a coordinatively unsaturated Pd(0) complex reacts with the C-I bond of the substrate. DFT calculations can model the transition state of this step, providing the activation energy barrier. For a compound like this compound, the electron-deficient nature of the pyrazolopyridine ring system is expected to facilitate this step.
Transmetalation (in Suzuki-Miyaura type reactions):
Following oxidative addition, the resulting Pd(II) complex undergoes transmetalation. In the context of a Suzuki-Miyaura reaction, the organoboron species, activated by a base, transfers its organic group to the palladium center. DFT studies on similar heterocyclic systems have been instrumental in understanding the role of the base and the nature of the boronate species involved in this step. The transition states for transmetalation can be located computationally to understand the ligand effects and the influence of the heterocyclic substrate on the reaction rate.
Reductive Elimination:
This is the final step of the catalytic cycle, where the two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst. Computational models can predict the geometry of the pre-reductive elimination complex and the energy barrier for this step. For the product derived from this compound, this step would result in the formation of a new C-C or C-N bond at the 3-position of the pyrazolopyridine core.
Illustrative Data from Computational Studies on Related Cross-Coupling Reactions
While specific energetic data for this compound is not available, the following table provides a conceptual representation of the type of data generated from DFT studies on palladium-catalyzed cross-coupling reactions of aryl halides. These values are illustrative and would vary depending on the specific substrate, catalyst, ligands, and solvent used.
| Reaction Step | Description | Key Computational Outputs |
|---|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond of the pyrazolopyridine. | Activation Energy (ΔG‡), Geometry of the transition state, Reaction energy (ΔG) |
| Transmetalation/Coupling | The organic group from the coupling partner is transferred to the Pd(II) center. | Activation Energy (ΔG‡), Structure of the key intermediate, Influence of base and ligands |
| Reductive Elimination | The final product is formed, and the Pd(0) catalyst is regenerated. | Activation Energy (ΔG‡), Geometry of the pre-reductive elimination complex, Overall reaction thermodynamics |
| Computational Method | Basis Set | Typical Application in Reaction Mechanism Studies |
|---|---|---|
| Density Functional Theory (DFT) | e.g., B3LYP, M06 | Geometry optimization of reactants, products, intermediates, and transition states. Calculation of reaction energies and activation barriers. |
| Solvent Models (e.g., PCM, SMD) | - | Incorporation of solvent effects on the reaction energetics and mechanism. |
| Frequency Calculations | - | Characterization of stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). Calculation of zero-point vibrational energies and thermal corrections. |
Advanced Materials and Supramolecular Applications of Pyrazolo 4,3 B Pyridine Derivatives
Design and Synthesis of Pyrazolo[4,3-b]pyridine-Based Ligands for Coordination Chemistry
The 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine molecule presents a compelling scaffold for the design of ligands in coordination chemistry. The fused ring system, containing both a pyridine (B92270) and a pyrazole (B372694) moiety, offers multiple potential coordination sites. The nitrogen atoms of both the pyridine and pyrazole rings can act as Lewis bases, donating their lone pair of electrons to a metal center. This bidentate or potentially bridging coordination behavior is a hallmark of many nitrogen-containing heterocyclic ligands.
The synthesis of pyrazolo[4,3-b]pyridine derivatives can be approached through various synthetic strategies, often involving the construction of one ring onto a pre-existing partner ring. For instance, an efficient method for the synthesis of the broader pyrazolo[4,3-b]pyridine class has been developed from readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions. While a specific synthesis for this compound is not detailed in extensive literature, the general synthetic accessibility of the core structure suggests that its targeted synthesis is feasible. The introduction of the methyl group at the N1 position and the iodo group at the C3 position would be key synthetic considerations.
The presence of the iodine atom at the 3-position is particularly noteworthy. While not a primary coordination site itself, it offers a reactive handle for further functionalization. Through well-established cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, a wide array of organic fragments can be introduced at this position. This allows for the rational design of ligands with tailored steric and electronic properties, which can in turn be used to fine-tune the characteristics of the resulting metal complexes. For example, the introduction of another coordinating moiety via a cross-coupling reaction could transform the molecule into a tridentate or even a multidentate ligand, capable of forming highly stable and structurally diverse coordination compounds. The coordination chemistry of pyrazole-derived ligands, in general, is a rich and well-studied field, providing a strong foundation for predicting the behavior of novel ligands like this compound.
Table 1: Potential Coordination Modes of this compound
| Coordination Site(s) | Potential Coordination Mode | Resulting Complex Type |
| Pyridine Nitrogen | Monodentate | Simple metal-ligand complex |
| Pyrazole Nitrogen (N2) | Monodentate | Simple metal-ligand complex |
| Pyridine and Pyrazole Nitrogens | Bidentate (chelating) | Chelate complex |
| Pyridine and Pyrazole Nitrogens | Bidentate (bridging) | Polynuclear complex |
Supramolecular Assembly and Self-Assembled Systems
The structure of this compound lends itself to the formation of ordered supramolecular assemblies through various non-covalent interactions. While specific studies on the self-assembly of this particular compound are not prevalent, the intermolecular forces exhibited by a closely related analogue, 3-iodo-1H-pyrazolo[3,4-b]pyridine, offer valuable insights.
In the crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine, several key interactions are observed that drive its self-assembly. nih.govresearchgate.net These include:
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the pyridine or pyrazole rings. This type of interaction is increasingly recognized as a powerful tool in crystal engineering and the design of supramolecular architectures. nih.govresearchgate.net
π–π Stacking: The planar, aromatic nature of the fused ring system facilitates π–π stacking interactions between molecules. These interactions, arising from the overlap of p-orbitals, contribute significantly to the stabilization of the crystal lattice. nih.govresearchgate.net
It is important to note that a key difference between 3-iodo-1H-pyrazolo[3,4-b]pyridine and the subject of this article, this compound, is the presence of a methyl group on the pyrazole nitrogen in the latter. This methylation precludes the formation of N-H···N hydrogen bonds, which are a prominent feature in the crystal packing of the unmethylated analogue. nih.govresearchgate.net Consequently, the supramolecular assembly of this compound would be expected to be dominated by halogen bonding and π–π stacking interactions, potentially leading to different packing motifs and material properties.
The interplay of these non-covalent forces can be harnessed to direct the formation of specific, well-defined supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The ability to control the self-assembly of this molecule opens up possibilities for the design of new materials with tailored properties.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Description | Potential Impact on Supramolecular Structure |
| Halogen Bonding | Interaction between the electrophilic region of the iodine atom and a Lewis basic site (e.g., nitrogen atom). | Directional interaction that can lead to the formation of linear or zigzag chains. |
| π–π Stacking | Attractive, non-covalent interaction between aromatic rings. | Contributes to the packing efficiency and stability of the crystal structure, often resulting in columnar or layered arrangements. |
| van der Waals Forces | Weak, non-specific attractive forces between molecules. | General contribution to the overall stability of the assembled structure. |
Luminescent Properties and Potential in Biosensing Applications
The pyrazolo[3,4-b]pyridine core is a constituent of various compounds known to exhibit interesting photophysical properties, including fluorescence. mdpi.com This raises the possibility that this compound and its derivatives could possess valuable luminescent characteristics. The extended π-conjugated system of the fused aromatic rings is a fundamental requirement for luminescence, as it allows for the absorption of light and subsequent emission at a longer wavelength.
The presence of the iodine atom in this compound could have a "heavy atom" effect, which may quench fluorescence in favor of phosphorescence. However, this iodine atom also serves as a versatile synthetic handle. Through cross-coupling reactions, various fluorophores or moieties that modulate the electronic properties of the pyrazolopyridine core can be introduced at the 3-position. This allows for the rational design of fluorescent probes with specific excitation and emission wavelengths, as well as tailored binding affinities for target molecules.
For example, by attaching a receptor unit for a specific ion or biomolecule, a fluorescent sensor could be developed. Upon binding of the target analyte, a change in the fluorescence output (e.g., enhancement, quenching, or a shift in wavelength) would signal the presence of the target. Given the importance of fluorescent probes in cellular imaging and diagnostics, the this compound scaffold represents a promising starting point for the development of novel biosensors.
Utilization as Building Blocks in Organic Materials Science
The structural and electronic features of this compound make it an attractive building block for the synthesis of advanced organic materials. The fused heterocyclic system is electron-deficient, a property that is often sought after in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The key to its utility as a building block lies in the reactivity of the C-I bond. The iodine atom at the 3-position can be readily displaced in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck reactions. This allows for the facile connection of the this compound unit to other aromatic or unsaturated systems, enabling the construction of larger, π-conjugated molecules and polymers.
For instance, through a Suzuki coupling with an arylboronic acid, a 3-aryl-1-methyl-1H-pyrazolo[4,3-b]pyridine can be synthesized. By choosing an appropriate arylboronic acid, the electronic properties of the resulting molecule can be systematically tuned. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an ethynyl linkage, extending the π-conjugation and influencing the material's absorption and emission characteristics.
The ability to create a diverse library of derivatives from a single, versatile building block is a powerful strategy in materials discovery. By incorporating the this compound moiety into larger molecular architectures, it may be possible to develop new materials with tailored properties for a range of applications in organic electronics and photonics.
Table 3: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Resulting Linkage | Potential Application of Product |
| Suzuki Coupling | Aryl- or vinylboronic acid/ester | C-C single bond | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs) |
| Stille Coupling | Organostannane | C-C single bond | Conjugated polymers for organic electronics |
| Sonogashira Coupling | Terminal alkyne | C-C triple bond | Fluorescent materials, molecular wires |
| Heck Coupling | Alkene | C-C double bond | Functional dyes, materials for nonlinear optics |
| Buchwald-Hartwig Amination | Amine | C-N bond | Hole-transport materials in OLEDs |
Future Research Directions and Emerging Trends in 3 Iodo 1 Methyl 1h Pyrazolo 4,3 B Pyridine Chemistry
Development of Novel and Efficient Synthetic Pathways (e.g., Automated and Modular Flow Systems)
While efficient batch syntheses for the pyrazolo[4,3-b]pyridine core have been developed, future efforts will likely concentrate on translating these methods into continuous manufacturing processes. youtube.com Flow chemistry, in particular, presents a powerful alternative to traditional batch methods by offering superior control over reaction parameters, enhanced safety profiles, and improved scalability. mdpi.com The integration of automated and modular flow systems could enable the on-demand synthesis of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine and its derivatives with high purity and reproducibility. This approach is particularly amenable to multi-step sequences, such as the initial formation of the heterocyclic core followed by in-line iodination, minimizing manual handling and purification steps.
Exploration of Underexplored Reactivity Profiles for Broad Functionalization
The presence of the iodine atom at the C3 position makes this compound an exceptionally versatile building block for diversification. The C-I bond is primed for a variety of well-established palladium-catalyzed cross-coupling reactions. Future research will continue to exploit this reactivity extensively.
Key areas of exploration include:
Expansion of Coupling Partners: While standard Suzuki, Heck, and Sonogashira couplings are effective, there is considerable scope to explore less conventional coupling partners and reaction conditions. nih.govresearchgate.net This includes the use of a wider range of organoboron reagents, alkenes, and terminal alkynes to introduce novel functionalities. nih.gov Site-selective coupling in polyhalogenated derivatives, guided by mechanistic studies, also presents a frontier for creating highly complex molecules. acs.orgacs.org
Novel C-H Functionalization: Moving beyond the C-I bond, direct C-H activation on the pyrazolopyridine core represents a highly attractive, atom-economical strategy for functionalization. Photocatalytic methods, for instance, could enable the direct amination of arene C-H bonds, circumventing the need for pre-functionalized starting materials. acs.org
Electrophilic Scaffolds: The development of derivatives that can act as electrophilic modules for covalent binders is an emerging area. By incorporating reactive groups, these molecules could be designed to form covalent bonds with biological targets like RNA, a strategy that remains largely unexplored. stepscience.com
Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction
The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the design-make-test-analyze cycle for derivatives of this compound. americanpharmaceuticalreview.com Machine learning (ML) has become an essential tool for navigating vast chemical spaces and accelerating drug discovery. sydney.edu.au
Emerging applications in this field include:
Predictive Activity Modeling: Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms like Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN), can predict the biological activity of novel pyrazole (B372694) derivatives. acs.orgsydney.edu.aunih.gov These models identify key molecular descriptors that correlate with potency, guiding the design of compounds with improved therapeutic profiles. acs.orgmt.com
AI-Powered Synthesis Prediction: Computer-Aided Synthesis Planning (CASP) tools are increasingly used for retrosynthetic analysis. acs.org AI platforms can predict multi-step synthetic routes to novel target molecules, evaluate reaction conditions, and even anticipate potential reaction outcomes, thereby reducing failures in the synthesis phase. acs.orgacs.orgamericanpharmaceuticalreview.com This is particularly valuable for complex heterocyclic systems where synthetic planning can be a significant bottleneck. solubilityofthings.com
Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring
To optimize the synthesis of this compound and its derivatives, a deep understanding of reaction kinetics, mechanisms, and the influence of process parameters is crucial. Process Analytical Technology (PAT) provides a framework for achieving this through real-time, in-situ monitoring. sydney.edu.aumdpi.com The adoption of advanced spectroscopic techniques allows for the continuous analysis of reactions as they occur, facilitating greater control and efficiency, especially in flow chemistry setups. nih.gov
| Spectroscopic Technique | Principle | Application in Reaction Monitoring |
| FTIR Spectroscopy | Measures the absorption of infrared light by molecular vibrations to identify functional groups. | Real-time tracking of the consumption of reactants and formation of products and intermediates by monitoring specific vibrational bands. nih.gov |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. nih.govlongdom.org | Well-suited for monitoring reactions in solution without interference from the solvent; provides detailed molecular-level information. longdom.org |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. nih.gov | Offers precise structural elucidation of reactants, intermediates, and products directly in the reaction mixture, enabling mechanistic investigations. mt.comnih.gov |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light due to electronic transitions in molecules. | Often used to determine the concentration of conjugated organic compounds, making it useful for tracking the progress of reactions involving such species. longdom.org |
These techniques, integrated into automated synthesis systems, enable the real-time measurement of Critical Process Parameters (CPPs) to ensure that Critical Quality Attributes (CQAs) of the final product are consistently achieved.
Computational Chemistry for Enhanced Predictive Modeling and Rational Design
Computational chemistry has become an indispensable tool for guiding the design of new pyrazolopyridine derivatives. By simulating molecular interactions and predicting properties, these methods reduce the number of compounds that need to be synthesized and tested, saving time and resources.
Molecular docking, for example, is used to predict the binding orientation and affinity of ligands within the active site of a biological target, as demonstrated in studies of pyrazolopyridine derivatives with the PD-L1 dimer. researchgate.net Molecular dynamics (MD) simulations further refine this by assessing the stability and conformational dynamics of the protein-ligand complex over time. mt.com These computational approaches provide crucial insights into structure-activity relationships (SAR) and lay the groundwork for the rational design of more potent and selective inhibitors.
| Computational Method | Purpose | Key Insights Provided |
| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a macromolecular target. | Identifies key interactions (e.g., hydrogen bonds, pi-pi stacking), elucidates binding poses, and helps in virtual screening of compound libraries. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the movements and interactions of atoms and molecules over time. | Assesses the stability of protein-ligand complexes, reveals conformational changes, and provides a dynamic view of binding interactions. mt.com |
| Pharmacophore Modeling | Defines the essential 3D arrangement of chemical features necessary for biological activity. | Creates a template for designing new molecules with the desired activity and for searching databases for novel scaffolds. |
| QSAR Modeling | Relates variations in the physicochemical properties of compounds to their biological activities. | Predicts the activity of unsynthesized compounds and identifies structural features that enhance or diminish potency. acs.org |
Through the synergistic application of these advanced synthetic, analytical, and computational strategies, the full therapeutic potential of the this compound scaffold can be more rapidly and efficiently explored.
Q & A
Q. Why do computational predictions sometimes fail to match experimental binding affinities?
- Methodological Answer : Limitations include:
- Solvent Effects : MD simulations may underestimate aqueous interactions (e.g., iodine’s hydrophobicity).
- Protein Flexibility : Rigid docking ignores conformational changes upon ligand binding .
- Halogen Bonding : Force fields often inadequately model iodine’s polarizability, requiring manual parameter adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
